molecular formula C10H17NO2 B2470234 trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine CAS No. 1932034-02-0

trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine

Cat. No.: B2470234
CAS No.: 1932034-02-0
M. Wt: 183.251
InChI Key: ROFOIYIUNVJFOE-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine is a compound with the molecular formula C10H17NO2 and a molecular weight of 183.251. This compound is of significant interest in the field of medicinal chemistry due to its wide range of biological activities.

Preparation Methods

The synthesis of trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.

    Introduction of the Ethenyl Group: The next step involves the introduction of the ethenyl group to the cyclopropyl ring. This can be done through a variety of methods, including the use of Grignard reagents or organolithium compounds.

    Protection of the Amine Group: The final step involves the protection of the amine group with a t-butoxycarbonyl (Boc) group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are typically the corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products of these reactions are typically the corresponding alcohols or amines.

    Substitution: This compound can undergo substitution reactions with a variety of nucleophiles, including halides, amines, and alcohols. The major products of these reactions are typically the corresponding substituted cyclopropylamines.

Scientific Research Applications

Trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable tool for the development of new synthetic methodologies.

    Biology: In biological research, this compound is used as a probe to study the function of various biological systems. Its ability to interact with a wide range of biological targets makes it a valuable tool for the study of enzyme function and protein-protein interactions.

    Medicine: This compound has shown promise as a potential therapeutic agent for the treatment of a variety of diseases. Its ability to modulate the activity of various biological targets makes it a valuable tool for the development of new drugs.

    Industry: In industrial applications, this compound is used as a precursor for the synthesis of a variety of valuable chemicals. Its unique structure makes it a valuable tool for the development of new materials and processes.

Mechanism of Action

The mechanism of action of trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine involves its interaction with various molecular targets and pathways. This compound is known to modulate the activity of various enzymes and proteins, leading to changes in cellular function. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of signaling pathways and the regulation of gene expression.

Comparison with Similar Compounds

Trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine can be compared with other similar compounds, such as:

    This compound: This compound is similar in structure to this compound but differs in the position of the ethenyl group.

    This compound: This compound is similar in structure to this compound but differs in the position of the Boc group.

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit a wide range of biological activities.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-ethenylcyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-5-7-6-8(7)11-9(12)13-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,12)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFOIYIUNVJFOE-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Ethenylcyclopropanecarboxylic acid (14.42 g, 129 mmol) from Step B was dissolved in 100 mL of toluene at 0° C. Triethyl amine (19.79 mL) was added in one portion, followed by 30.5 mL of diphenylphosphonoazide (DPPA) added dropwise from an addition funnel. After the addition of DPPA was complete the reaction mixture was warmed to 70° C. and stirred at 70° C. for 45 minutes. tert-Butyl alcohol (50 mL) was added in one portion to the reaction mixture. The temperature of the reaction mixture was then raised to 100° C. and it was stirred overnight at this temperature. TLC analysis (on silica gel plates eluted with 25% ethyl acetate in hexane) showed no remaining starting material. The reaction mixture was diluted with 150 mL of methylene chloride, washed with 100 mL of 1M aqueous phosphoric acid solution, 100 mL of saturated sodium bicarbonate solution and 100 mL of saturated sodium chloride solution (brine), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The crude product was purified by column chromatography on silica gel eluted with 5% ethyl acetate in hexane. N-tert-Butoxycarbonyl-2-ethenylcyclopropylamine was obtained in 38% yield (8.97 g) as a clear colorless oil. 1H NMR (CDCl3) 0.90 (m, 2H), 1.45 (s, 9H), 1.5 (m, 1H), 2.50 (m, 1H), 4.97 (dd, 1H), 5.07 (dd, 1H), 5.51 (m, 1H).
Quantity
14.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.79 mL
Type
reactant
Reaction Step Two
Name
diphenylphosphonoazide
Quantity
30.5 mL
Type
reactant
Reaction Step Three
Name
DPPA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

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